1-Bromo-3-methyldodecane
Description
1-Bromo-3-methyldodecane (C₁₂H₂₅Br) is a brominated alkane characterized by a 12-carbon chain with a methyl group at the third carbon and a bromine atom at the terminal position. This branched structure distinguishes it from linear bromoalkanes like 1-bromododecane, influencing its physical properties and reactivity. Applications of such compounds span surfactants, lubricants, and intermediates in organic synthesis, where branching may enhance specific performance characteristics.
Properties
Molecular Formula |
C13H27B |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
1-bromo-3-methyldodecane |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h13H,3-12H2,1-2H3 |
InChI Key |
SRWONNJVWCINPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromododecane (CAS 143-15-7)
1-Bromoundecane (CAS 693-67-4)
- Molecular Formula : C₁₁H₂₃Br
- Molecular Weight : 235.21 g/mol
- Structure : Shorter chain (11 carbons) with terminal bromine.
- Properties : Lower boiling point than 1-bromododecane due to reduced chain length. Applications include organic synthesis and phase-transfer catalysis .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Applications |
|---|---|---|---|---|
| 1-Bromo-3-methyldodecane | C₁₂H₂₅Br | 249.23 | 12 (branched) | Specialty lubricants |
| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 12 (linear) | Surfactants, alkylation |
| 1-Bromoundecane | C₁₁H₂₃Br | 235.21 | 11 (linear) | Organic synthesis |
Branched Bromoalkanes
1-Bromo-3,7,11,15-tetramethylhexadecane
- Molecular Formula : C₂₀H₃₉Br
- Structure : Hexadecane backbone with four methyl branches at C3, C7, C11, and C13.
- Properties: Extensive branching reduces crystallinity and enhances solubility in nonpolar solvents. Potential applications include polymer additives or fuel additives .
1-Bromo-3-Methyl Adamantane (CAS 702-77-2)
- Molecular Formula : C₁₁H₁₇Br
- Molecular Weight : 229.16 g/mol
- Structure : Rigid adamantane framework with bromine and methyl groups.
- Properties : High thermal stability due to the adamantane core. Used in pharmaceutical intermediates (e.g., Memantine derivatives) .
Cyclic Bromoalkanes
1-Bromo-3-methylcyclohexane (CAS 13905-48-1)
- Molecular Formula : C₇H₁₃Br
- Molecular Weight : 177.08 g/mol
- Structure : Cyclohexane ring with bromine and methyl substituents.
- Properties : Steric hindrance from the ring slows nucleophilic substitution (SN2) reactions. Applications include stereoselective synthesis .
Key Research Findings
Reactivity :
- Linear bromoalkanes (e.g., 1-bromododecane) undergo faster SN2 reactions than branched analogs like this compound due to reduced steric hindrance .
- Adamantane derivatives exhibit unique reactivity in radical reactions owing to their rigid, cage-like structures .
Physical Properties :
- Branching lowers melting points: this compound is liquid at room temperature, while linear 1-bromododecane may solidify near 20°C .
- Cyclic bromoalkanes have higher density (e.g., ~1.2 g/cm³ for 1-bromo-3-methylcyclohexane) compared to linear analogs (~1.0 g/cm³) .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
